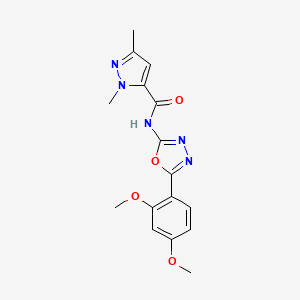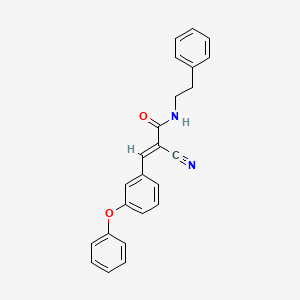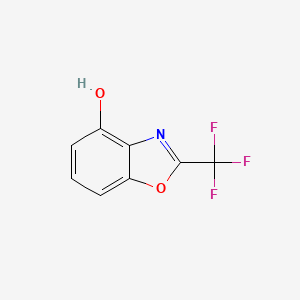![molecular formula C17H17Cl2N5O2 B2803906 7-[1-(2,4-Dichlorophenoxy)ethyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338403-68-2](/img/structure/B2803906.png)
7-[1-(2,4-Dichlorophenoxy)ethyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[1-(2,4-Dichlorophenoxy)ethyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C17H17Cl2N5O2 and its molecular weight is 394.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of 7-[1-(2,4-Dichlorophenoxy)ethyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from G1 phase to S phase and the progression of the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . By binding to the active site of CDK2, it prevents the enzyme from phosphorylating its substrates, thereby halting cell cycle progression . This results in the inhibition of cell proliferation, particularly in cancer cells that rely heavily on CDK2 activity for rapid and uncontrolled growth .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for advancing the cell cycle from the G1 phase to the S phase and through the S phase. When CDK2 is inhibited, cells are unable to complete these transitions, leading to cell cycle arrest . This can trigger programmed cell death or apoptosis, particularly in cancer cells .
Result of Action
The primary result of the action of this compound is the inhibition of cell proliferation . By blocking CDK2 activity, it prevents cells from progressing through the cell cycle, leading to cell cycle arrest . In cancer cells, this can trigger apoptosis, leading to a reduction in tumor growth .
生化学分析
Biochemical Properties
Compounds in the 1,2,4-triazolo[1,5-a]pyrimidine family are known to interact with various enzymes and proteins . For instance, some 1,2,4-triazolo[1,5-a]pyrimidines have been described as cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE) inhibitors .
Cellular Effects
Related 1,2,4-triazolo[1,5-a]pyrimidines have shown moderate antiproliferative activities against cancer cells . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related 1,2,4-triazolo[1,5-a]pyrimidines have been found to inhibit enzymes such as cAMP PDE . This inhibition can lead to changes in gene expression and cellular signaling.
Temporal Effects in Laboratory Settings
Related compounds have been synthesized using microwave-mediated, catalyst-free methods , suggesting that they can be produced efficiently and sustainably.
Metabolic Pathways
Related 1,2,4-triazolo[1,5-a]pyrimidines have been found to inhibit cAMP PDE , suggesting that they may interact with enzymes and cofactors in cAMP-related metabolic pathways.
Subcellular Localization
Related compounds have been found to inhibit cAMP PDE , suggesting that they may localize to areas of the cell where cAMP PDE is present.
特性
IUPAC Name |
4-[7-[1-(2,4-dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N5O2/c1-11(26-15-3-2-12(18)10-13(15)19)14-4-5-20-16-21-17(22-24(14)16)23-6-8-25-9-7-23/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZFAMFCUKAGLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N3CCOCC3)OC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(methylcarbamoyl)thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2803828.png)
![N-benzyl-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2803829.png)





![6-Benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2803840.png)

![N-[(4-methylbenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine](/img/structure/B2803842.png)


